

2-Fluoro-3-isopropoxybenzoic acid solubility in organic solvents

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Compound of Interest

Compound Name: 2-Fluoro-3-isopropoxybenzoic acid

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An In-Depth Technical Guide on the Solubility of **2-Fluoro-3-isopropoxybenzoic Acid** in Organic Solvents

Introduction

In the landscape of drug discovery and organic synthesis, understanding the solubility of a molecule is a cornerstone of process development, formulation, and bioavailability assessment.

2-Fluoro-3-isopropoxybenzoic acid, a substituted aromatic carboxylic acid, presents a unique combination of functional groups that dictate its interaction with various solvent systems. The presence of a carboxylic acid moiety, an electron-withdrawing fluorine atom, and a moderately nonpolar isopropoxy group creates a nuanced solubility profile.

This guide provides a comprehensive technical overview intended for researchers, chemists, and formulation scientists. While specific, publicly available quantitative solubility data for **2-Fluoro-3-isopropoxybenzoic acid** is limited, this document will leverage established chemical principles to predict its solubility behavior. Furthermore, it will provide a robust, field-proven experimental protocol for the precise determination of its solubility in any organic solvent of interest, ensuring a pathway for researchers to generate reliable data.

Molecular Structure and Physicochemical Properties

The solubility of a compound is fundamentally governed by its molecular structure and resulting physicochemical properties. The interplay between polarity, hydrogen bonding capacity, and molecular size determines how well a solute can be solvated by a given solvent.

Caption: Molecular structure of **2-Fluoro-3-isopropoxybenzoic acid**.

The key structural features influencing solubility are:

- Carboxylic Acid Group (-COOH): This is a highly polar group that can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O). Its acidic nature (pK_a) means it can deprotonate in the presence of a base, forming a highly soluble salt.
- Fluorine Atom (-F): As a highly electronegative atom, fluorine imparts a strong inductive electron-withdrawing effect, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.^[1] This enhances its potential for acid-base interactions.
- Isopropoxy Group (-OCH(CH₃)₂): This ether group is moderately polar and can act as a hydrogen bond acceptor. However, the alkyl portion contributes to the molecule's lipophilicity (oil-loving nature).
- Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in less polar organic solvents.

Table 1: Estimated Physicochemical Properties of **2-Fluoro-3-isopropoxybenzoic Acid** and Related Compounds

Property	Estimated/Reference Value	Influence on Solubility
Molecular Formula	$C_{10}H_{11}FO_3$	-
Molecular Weight	198.19 g/mol	Larger molecules can sometimes be less soluble than smaller analogues.
pKa (Acidity)	~3.0 - 3.5 (Estimated)	The acidic proton on the carboxylic acid will readily dissociate in basic media, drastically increasing solubility. The acidity is higher than benzoic acid (pKa 4.2) due to the electron-withdrawing fluorine.
Calculated logP	~2.5 - 3.0 (Estimated)	This positive value indicates a preference for a nonpolar environment over water, suggesting good solubility in many organic solvents.
Hydrogen Bond Donors	1 (from -COOH)	Allows for strong interactions with protic solvents (e.g., alcohols) and hydrogen bond accepting solvents.
Hydrogen Bond Acceptors	3 (from C=O, -OH, and ether -O-)	Enables interaction with a wide range of polar protic and aprotic solvents.

Note: Values are estimated based on data for structurally similar compounds like 2-fluorobenzoic acid and 3-isopropoxybenzoic acid, as direct experimental data for the target compound is not readily available in public literature.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Predicted Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" provides a strong framework for predicting solubility.^[5] This means that solutes tend to dissolve in solvents with similar polarity and hydrogen bonding characteristics.

- Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the carboxylic acid group of the solute. Benzoic acid itself is readily soluble in alcohols.^[6] The combination of hydrogen bond donation and acceptance capabilities should lead to strong solute-solvent interactions.
- Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good to high solubility is predicted. These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Solvents like DMSO are particularly effective at dissolving a wide range of organic molecules. Benzoic acid derivatives show good solubility in acetonitrile and ethyl acetate.^{[7][8]}
- Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is expected. The nonpolar benzene ring and isopropoxy alkyl chains will have favorable interactions with these solvents. However, the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility. Solubility in toluene may be higher than in aliphatic hexane due to potential pi-pi stacking interactions with the aromatic ring.
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is predicted. These solvents are weakly polar and can engage in dipole-dipole interactions. They offer a balance, being able to interact with the less polar parts of the molecule without being entirely incompatible with the polar functional groups.

Gold-Standard Experimental Protocol: The Shake-Flask Method for Solubility Determination

To move from prediction to precise quantification, a standardized experimental protocol is essential. The equilibrium shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility.^[9] It is designed to ensure that the solvent is fully saturated with the solute, providing a true measure of the equilibrium concentration.

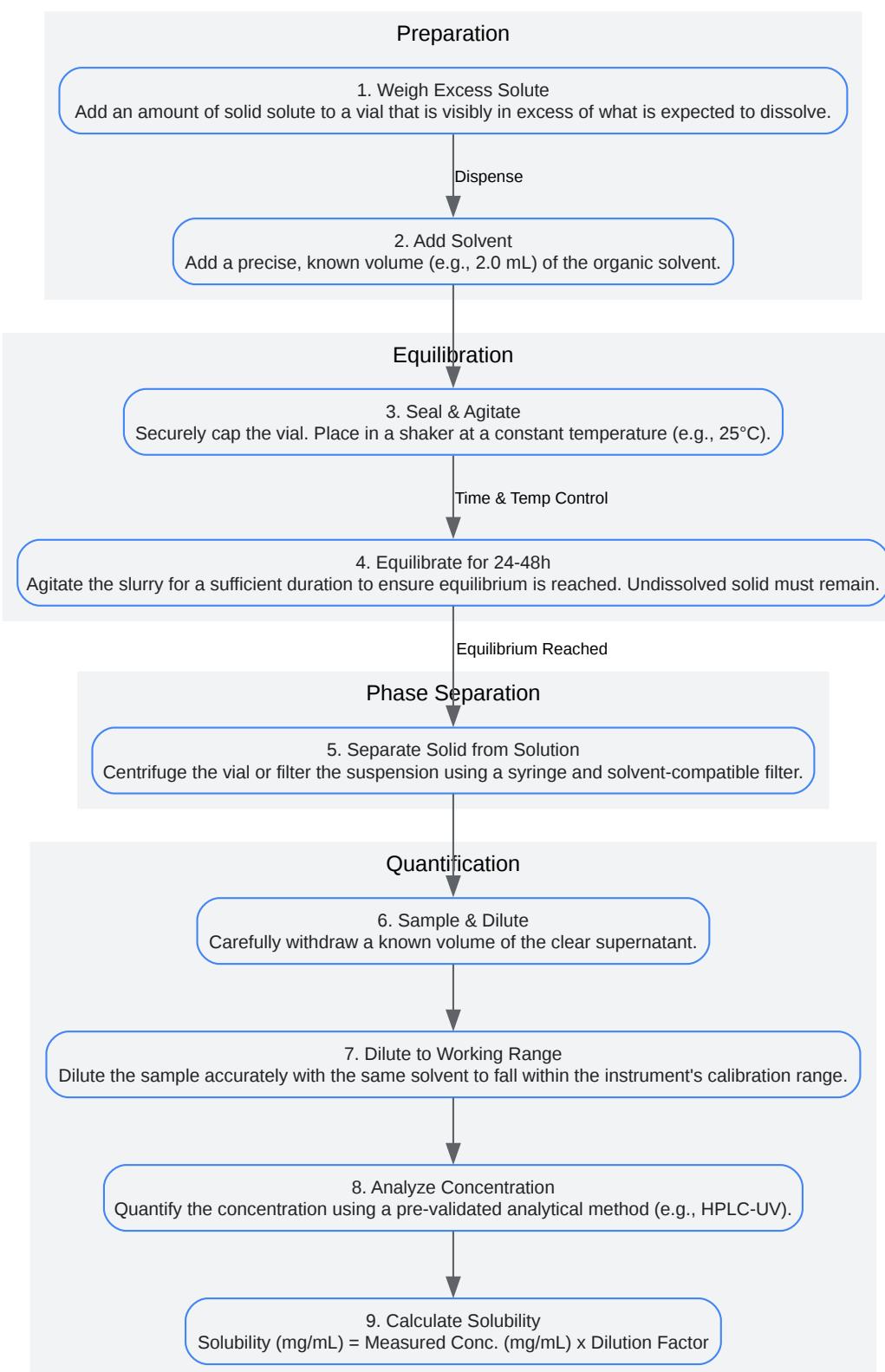
I. Objective

To determine the equilibrium solubility of **2-Fluoro-3-isopropoxybenzoic acid** in a selected organic solvent at a controlled temperature (e.g., 25 °C).

II. Materials and Equipment

- Solute: **2-Fluoro-3-isopropoxybenzoic acid** (high purity, >98%)
- Solvents: High-purity (e.g., HPLC grade) organic solvents of interest
- Equipment:
 - Analytical balance (4-decimal place)
 - Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
 - Thermostatically controlled shaker, incubator, or water bath
 - Centrifuge capable of temperature control
 - Volumetric flasks and pipettes (Class A)
 - Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
 - Quantification Instrument: HPLC-UV or UV-Vis Spectrophotometer

III. Experimental Workflow



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Caption: Experimental workflow for the Shake-Flask solubility determination method.

IV. Step-by-Step Methodology

- Preparation of Vials: Add an excess amount of solid **2-Fluoro-3-isopropoxybenzoic acid** to at least three separate glass vials. The excess is critical; undissolved solid must be present at the end of the experiment to ensure saturation.
 - Causality: Using an excess of solid ensures that the dissolution process reaches its thermodynamic equilibrium, defining the maximum concentration the solvent can hold.
- Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
- Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., $25\text{ }^{\circ}\text{C} \pm 0.5\text{ }^{\circ}\text{C}$). Agitate the vials for a predetermined period. A minimum of 24 hours is recommended, but 48 hours is preferable to ensure equilibrium for poorly soluble or slowly dissolving compounds.[\[10\]](#)
 - Trustworthiness: The system's trustworthiness is validated by taking measurements at multiple time points (e.g., 24h and 48h). If the measured solubility is consistent, it confirms that equilibrium has been reached.[\[11\]](#)
- Phase Separation: After equilibration, remove the vials and let them stand briefly at the same controlled temperature to allow coarse particles to settle. To separate the saturated solution (supernatant) from the excess solid, either:
 - Centrifuge the vials at the same temperature.
 - Filter the solution using a syringe fitted with a chemical-resistant (e.g., PTFE) filter. Discard the initial few drops to saturate the filter material.
- Causality: This step is critical to prevent undissolved solid particles from being carried over into the sample for analysis, which would falsely inflate the solubility measurement.
- Sample Dilution and Quantification:
 - Immediately after separation, carefully pipette a precise aliquot of the clear, saturated supernatant.

- Dilute this aliquot with a known volume of the same solvent to bring the concentration into the linear range of a previously established analytical calibration curve.
- Analyze the diluted sample using a validated method, such as HPLC-UV, to determine its concentration.
- Calculation: Calculate the original solubility using the measured concentration and the dilution factor.
 - Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Conclusion

While quantitative solubility data for **2-Fluoro-3-isopropoxybenzoic acid** in various organic solvents is not widely published, a strong predictive assessment can be made based on its molecular structure. The presence of a carboxylic acid group suggests high solubility in polar protic and aprotic solvents, while its aromatic and alkyl components confer moderate solubility in less polar media. For drug development and process chemistry, where precision is paramount, this guide provides the authoritative Shake-Flask method as a self-validating system to generate accurate and reliable solubility data. This protocol empowers researchers to bridge the data gap and make informed, evidence-based decisions for their specific applications.

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